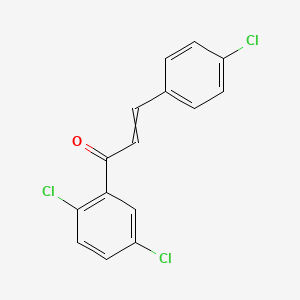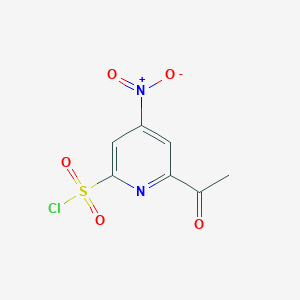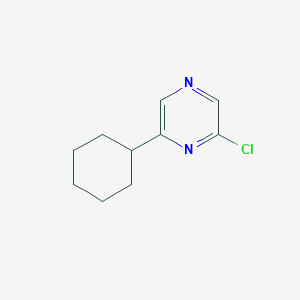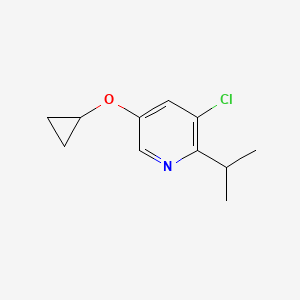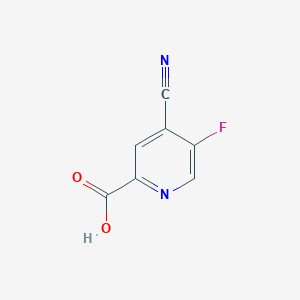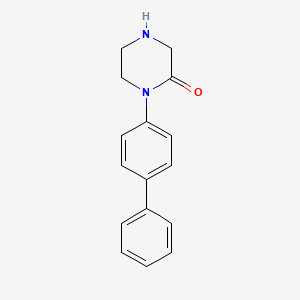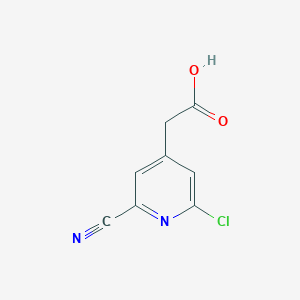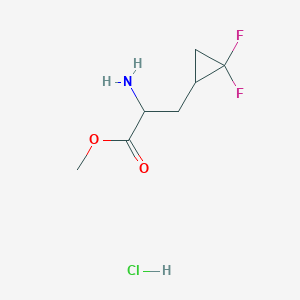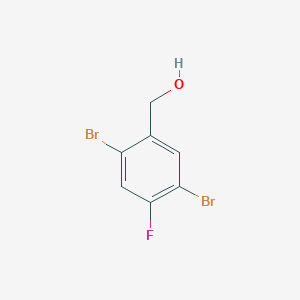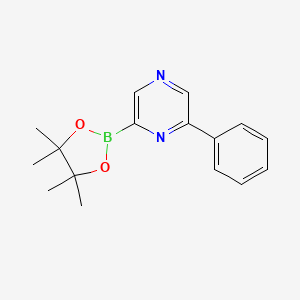![molecular formula C14H21FN2O2 B14854060 [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a fluoro-substituted phenyl ring, and a carbamic acid ester moiety. These structural elements contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Group:
Formation of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the intermediate formed in the previous step.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The fluoro-substituted phenyl ring can be reduced to a cyclohexyl ring using catalytic hydrogenation.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The carbamic acid ester moiety may also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.
類似化合物との比較
Similar Compounds
[3-Amino-1-(4-chloro-phenyl)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a chloro group instead of a fluoro group.
[3-Amino-1-(4-methyl-phenyl)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester imparts unique electronic properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from its chloro and methyl analogs, which may exhibit different chemical and biological behaviors.
特性
分子式 |
C14H21FN2O2 |
|---|---|
分子量 |
268.33 g/mol |
IUPAC名 |
tert-butyl N-[3-amino-1-(4-fluorophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18) |
InChIキー |
RJFQPCWLHIKHOZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


